Misetionamide

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Properties

IUPAC Name |

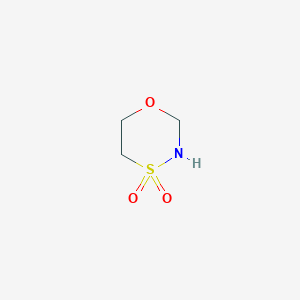

1,4,3-oxathiazinane 4,4-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3S/c5-8(6)2-1-7-3-4-8/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDARLKSYBCZRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856785-75-6 | |

| Record name | Misetionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856785756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Misetionamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/489TQ24FC1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Misetionamide (GP-2250): A Technical Overview of its Chemical Structure and Therapeutic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Misetionamide, also known by its developmental code GP-2250, is a novel, orally available, small molecule oxathiazinane derivative with potent antineoplastic properties.[1][2][3] It is currently under clinical investigation for the treatment of various cancers, including pancreatic and ovarian cancer.[4][5] This technical guide provides a comprehensive overview of the chemical structure of this compound and its multifaceted mechanism of action. While the precise, industrial-scale synthesis of this compound is proprietary, this document will also discuss general synthetic strategies for related heterocyclic compounds.

Chemical Structure and Properties

This compound is a heterocyclic compound with a core 1,4,3-oxathiazinane 4,4-dioxide structure. Its systematic IUPAC name is 1,4,3-oxathiazinane 4,4-dioxide. The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1,4,3-oxathiazinane 4,4-dioxide | |

| Synonyms | GP-2250 | |

| CAS Number | 856785-75-6 | |

| Molecular Formula | C₃H₇NO₃S | |

| Molecular Weight | 137.16 g/mol | |

| SMILES Notation | C1CS(=O)(=O)NCO1 | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in DMSO |

Synthesis of this compound

The specific and detailed experimental protocol for the industrial synthesis of this compound (GP-2250) is not publicly available and is considered proprietary information by its developers, Geistlich Pharma AG and Panavance Therapeutics. However, based on the chemical structure of this compound, a plausible synthetic strategy can be inferred from the general synthesis of related heterocyclic compounds, such as taurultam analogs and other 1,4,3-oxathiazinane derivatives.

A potential synthetic approach could involve the cyclization of a precursor molecule containing the key functional groups. For instance, a general synthesis of taurinamide derivatives, which share structural similarities with this compound, often starts from taurine (2-aminoethanesulfonic acid). The synthesis of taurolidine, a related compound, involves the reaction of taurinamide with formaldehyde. The synthesis of 1,4-oxathiins, another related class of compounds, can be achieved through the reaction of benzyl 1-alkynyl sulfones with aryl aldehydes under basic conditions.

A hypothetical retrosynthetic analysis for this compound is presented below. This diagram illustrates a possible disconnection approach to simpler starting materials.

Caption: Hypothetical Retrosynthetic Analysis of this compound.

Mechanism of Action

This compound exhibits a unique dual mechanism of action that selectively targets cancer cells by disrupting their energy metabolism and inhibiting key oncogenic signaling pathways.

Inhibition of Aerobic Glycolysis

Cancer cells predominantly rely on aerobic glycolysis, also known as the Warburg effect, for energy production (ATP). This compound targets and inhibits two critical enzymes in this pathway:

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): A key enzyme in the glycolytic pathway.

-

Hexokinase 2 (HK2): The first enzyme in the glycolytic pathway, which is often overexpressed in cancer cells.

By inhibiting these enzymes, this compound significantly reduces ATP production in cancer cells, leading to metabolic stress, oxidative stress, and ultimately, apoptosis (programmed cell death).

Inhibition of Oncogenic Transcription Factors

In addition to its effects on metabolism, this compound has been shown to inhibit the activity of two crucial oncogenic transcription factors:

-

c-MYC: A proto-oncogene that plays a central role in cell proliferation, growth, and metabolism.

-

Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival.

The inhibition of c-MYC and NF-κB disrupts multiple downstream signaling pathways that are essential for cancer cell proliferation, survival, and angiogenesis (the formation of new blood vessels).

The integrated signaling pathway of this compound's mechanism of action is illustrated in the diagram below.

Caption: this compound Signaling Pathway.

Preclinical and Clinical Development

Extensive preclinical studies in various cancer cell lines and in vivo xenograft models have demonstrated the potent antineoplastic activity of this compound. These studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Furthermore, this compound has shown synergistic effects when combined with standard-of-care chemotherapies.

This compound is currently being evaluated in clinical trials for the treatment of advanced solid tumors. The ongoing research aims to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in cancer patients.

Experimental Protocols

While a specific synthesis protocol for this compound is unavailable, this section provides a representative experimental workflow for evaluating the in vivo efficacy of an anticancer agent like GP-2250, based on methodologies described in the literature.

In Vivo Xenograft Model Workflow

The following diagram outlines a typical workflow for assessing the antitumor activity of a compound in a mouse xenograft model.

Caption: In Vivo Xenograft Study Workflow.

Conclusion

This compound (GP-2250) is a promising novel anticancer agent with a well-defined chemical structure and a unique dual mechanism of action that targets both cancer cell metabolism and key oncogenic signaling pathways. While the specifics of its synthesis remain proprietary, the available information on its chemical properties and biological activity provides a strong foundation for its continued development as a potential therapeutic for a range of malignancies. Further research and clinical trials will be crucial in fully elucidating its therapeutic potential and establishing its role in cancer treatment.

References

Misetionamide's Dual Assault on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Misetionamide (GP-2250) is emerging as a promising anti-cancer agent with a novel dual mechanism of action that strategically targets the fundamental vulnerabilities of cancer cells. This small molecule inhibitor launches a two-pronged attack by simultaneously disrupting cellular energy metabolism and key survival signaling pathways. This in-depth technical guide provides a comprehensive overview of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: A Dual Inhibition Strategy

This compound's efficacy stems from its ability to directly inhibit two critical oncogenic transcription factors: c-MYC and NFκB.[1] This dual inhibition addresses essential pathways that tumors exploit for growth and survival.

-

c-MYC Inhibition and Metabolic Disruption: By targeting c-MYC, this compound selectively disrupts the energy metabolism of cancer cells, leading to their death.[1] c-MYC is a master regulator of tumor metabolism, proliferation, and cell survival. This compound's action against c-MYC-driven metabolic reprogramming is a key component of its tumor-selective activity.

-

NFκB Inhibition and Survival Pathway Blockade: The inhibition of NFκB by this compound hampers the ability of cancer cells to proliferate and survive. NFκB is a primary tumor promoter that drives cell proliferation, protects cells from oxidative stress, and supports tumor survival.

This coordinated inhibition of two major oncogenic transcription factors results in a powerful anti-cancer effect, making this compound an attractive candidate for various cancer types.

Quantitative Data on this compound's Efficacy

Preclinical studies have demonstrated the potent anti-neoplastic activity of this compound across a range of cancer cell lines and in vivo models. The following tables summarize key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound (GP-2250) in Ovarian Cancer Cell Lines

| Cell Line | IC50 (µM) after 72h |

| Kuramochi | <100 |

| OVCAR4 | <100 |

| OVCAR8 | <100 |

| A2780 | >200 |

| Caov3 | >200 |

| OVCAR3 | >200 |

| OVCAR5 | >200 |

| HeyA8 | >200 |

| HeyA8-MDR | >200 |

| SKOV3 | >200 |

Data sourced from a study on the effects of GP-2250 in ovarian cancer cell lines.

Table 2: In Vivo Efficacy of this compound (GP-2250) in Xenograft Models

| Cancer Type | Model | Treatment | Outcome |

| Pancreatic | Patient-Derived Xenograft (PDX) | This compound (500 mg/kg) + Gemcitabine (50 mg/kg) | Tumor regression in 5 out of 9 PDX models. |

| Ovarian | Orthotopic Mouse Model (OVCAR8) | This compound + PARP inhibitors (olaparib, niraparib, or rucaparib) | Significant reduction in tumor weight and nodules compared to monotherapy. |

| Ovarian | Orthotopic Mouse Model (OVCAR8) | This compound + Bevacizumab | Significant reduction in tumor weight and nodules compared to monotherapy. |

| Various | Human Cancer Cell Line Xenografts | This compound | 30-40% reduction in tumor volume. |

Data compiled from preclinical studies on pancreatic and ovarian cancer models.

Key Signaling Pathways and Mechanisms

This compound's dual inhibition of c-MYC and NFκB triggers a cascade of downstream effects that cripple cancer cells.

Disruption of Cancer Cell Metabolism

This compound's targeting of c-MYC leads to the inhibition of key enzymes involved in aerobic glycolysis, a metabolic hallmark of cancer. This includes the downregulation of Hexokinase-2 (HK-2), Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH), and Pyruvate Dehydrogenase (PVD). This metabolic disruption results in a significant decrease in ATP production, inducing oxidative, metabolic, and hypoxic stress within the cancer cells.

References

Misetionamide: A Dual Inhibitor of c-MYC and NFκB Transcription Factors for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Misetionamide (GP-2250) is a novel, first-in-class small molecule demonstrating broad antineoplastic activity across a range of solid tumors.[1][2][3] Its unique dual mechanism of action directly targets two critical oncogenic transcription factors: c-MYC and nuclear factor-kappa B (NFκB).[1][4] By inhibiting c-MYC, this compound disrupts cancer cell metabolism, leading to energy depletion and cell death. Concurrently, its inhibition of NFκB impedes tumor cell proliferation, survival, and inflammation-mediated tumor progression. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies used to characterize the inhibitory effects of this compound on c-MYC and NFκB.

Introduction

The transcription factors c-MYC and NFκB are central regulators of cellular processes that are frequently dysregulated in cancer, contributing to tumor initiation, growth, and therapeutic resistance. c-MYC is a master regulator of cell proliferation, metabolism, and protein synthesis, while NFκB plays a pivotal role in inflammation, cell survival, and angiogenesis. The simultaneous targeting of these two pathways presents a promising strategy to overcome the complexity and adaptability of cancer cells. This compound has emerged as a promising clinical candidate that embodies this dual-targeting approach. Currently, this compound is being evaluated in a Phase 1 clinical trial for pancreatic cancer in combination with gemcitabine, with plans to investigate its efficacy in ovarian cancer.

Mechanism of Action: Dual Inhibition of Oncogenic Drivers

This compound's anti-cancer effects stem from its ability to concurrently suppress the activity of both c-MYC and NFκB.

Inhibition of c-MYC and Disruption of Cancer Metabolism

Recent findings have confirmed that this compound directly inhibits the c-MYC transcription factor. This inhibition disrupts the metabolic reprogramming that is a hallmark of cancer. Specifically, this compound has been shown to interfere with aerobic glycolysis, a key metabolic pathway that cancer cells rely on for energy production. The downstream effects of c-MYC inhibition by this compound include a reduction in the expression of genes involved in glucose uptake and metabolism, leading to a decrease in ATP production and the induction of metabolic stress in cancer cells.

Inhibition of the NFκB Signaling Pathway

This compound has been demonstrated to impair the NFκB pathway in pancreatic cancer cells. This inhibition is achieved by reducing the binding of the p65 subunit of NFκB to DNA, which in turn downregulates the expression of NFκB target genes. These target genes include key regulators of cell proliferation such as cyclin D1 and anti-apoptotic proteins like Bcl-2. By inhibiting NFκB, this compound promotes apoptosis and reduces the proliferative capacity of tumor cells.

Signaling Pathway of this compound's Dual Inhibition

Caption: Dual inhibitory mechanism of this compound on c-MYC and NFκB pathways.

Quantitative Data: In Vitro and In Vivo Efficacy

This compound has demonstrated potent cytotoxic activity across a broad panel of cancer cell lines and has shown significant tumor growth inhibition in multiple xenograft models.

In Vitro Cytotoxicity

The antineoplastic activity of this compound was evaluated in over 300 cancer cell lines using the OncoPanel® cytotoxicity assay. The IC50 and EC50 values were determined, indicating a dose-dependent cytotoxic effect.

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colon | Data not publicly available |

| SKOV-3 | Ovarian | Data not publicly available |

| Cal-27 | Head and Neck | Data not publicly available |

| Hs-695T | Melanoma | Data not publicly available |

| Pancreatic Cell Lines | Pancreatic | Data not publicly available |

| Ovarian Cell Lines | Ovarian | Data not publicly available |

| (Note: Specific IC50 values from the comprehensive screen are not yet publicly available in the provided search results and would be found in the full publication or supplementary data of Sofia et al., 2024.) |

In Vivo Tumor Growth Inhibition

In mouse xenograft models, daily intraperitoneal administration of this compound resulted in a significant reduction in tumor volume compared to vehicle-treated controls.

| Tumor Model | Cancer Type | This compound Dose (mg/kg) | Tumor Growth Inhibition (%) |

| HT-29 | Colon | 500, 1000 | 30-40 |

| SKOV-3 | Ovarian | 250, 500, 1000 | 30-40 |

| Cal-27 | Head and Neck | 1000 | 30-40 (dose-dependent regression) |

| Hs-695T | Melanoma | 250, 1000 | 30-40 |

| (Note: The percentage of tumor growth inhibition is a summary from the source and may vary between specific models and doses.) |

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the activity of this compound.

OncoPanel® Cytotoxicity Assay

-

Objective: To determine the in vitro cytotoxic effects of this compound across a large panel of human cancer cell lines.

-

Method:

-

A panel of over 300 human cancer cell lines are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTS or resazurin-based).

-

The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

-

Mouse Xenograft Models

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.

-

Method:

-

Human cancer cells (e.g., HT-29, SKOV-3) are subcutaneously implanted into immunocompromised mice (e.g., CrTac:NCR-Foxn1nu).

-

When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.

-

This compound or vehicle is administered daily via intraperitoneal injection for a defined period (e.g., 28 days).

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised and weighed, and further analysis (e.g., immunohistochemistry) may be performed.

-

NFκB DNA-Binding Assay

-

Objective: To quantify the effect of this compound on NFκB activation.

-

Method:

-

Nuclear extracts are prepared from cancer cells treated with or without this compound.

-

An ELISA-based assay is used where a specific oligonucleotide containing the NFκB consensus binding site is immobilized on a 96-well plate.

-

Nuclear extracts are incubated in the wells, allowing active NFκB (p65) to bind to the oligonucleotide.

-

A primary antibody specific for the p65 subunit of NFκB is added, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

The amount of bound NFκB is quantified by measuring the absorbance of the colorimetric substrate.

-

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted cancer therapies. Its novel dual-action mechanism, which simultaneously disrupts cancer cell metabolism through c-MYC inhibition and suppresses pro-survival signaling via the NFκB pathway, provides a powerful, multi-pronged attack on tumor growth and survival. The robust preclinical data, demonstrating broad in vitro and in vivo activity, strongly supports its ongoing clinical development. Future research will focus on elucidating the detailed molecular interactions of this compound with its targets, identifying predictive biomarkers for patient stratification, and exploring its synergistic potential with other anticancer agents in a wider range of malignancies.

References

- 1. panavance.com [panavance.com]

- 2. Anti-Cancer Drugs Publishes Preclinical Data Demonstrating the Broad Antineoplastic Activity of Panavance’s this compound (GP-2250) - BioSpace [biospace.com]

- 3. Anti-Cancer Drugs Publishes Preclinical Data Demonstrating [globenewswire.com]

- 4. Panavance Announces New Discovery that this compound [globenewswire.com]

Unraveling the Preclinical Profile of Misetionamide (GP-2250): A Technical Overview

For Immediate Release

This technical guide provides an in-depth overview of the publicly available preclinical data on Misetionamide (also known as GP-2250), a novel anti-cancer agent developed by Panavance Therapeutics. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacokinetics, bioavailability, and mechanism of action of this compound in preclinical settings.

While extensive preclinical efficacy studies have been cited in various publications, a comprehensive public dataset of quantitative pharmacokinetic parameters (such as Cmax, Tmax, AUC) and bioavailability remains limited. This guide synthesizes all currently accessible information, including details on the drug's mechanism of action and protocols from key in vivo efficacy studies.

Executive Summary

This compound is a first-in-class, broadly active small molecule that selectively targets the altered metabolism of cancer cells. It is currently undergoing clinical evaluation for indications including pancreatic and ovarian cancer[1]. Preclinical research highlights its unique dual mechanism of action: the disruption of cancer cell energy metabolism and the inhibition of key oncogenic transcription factors[2][3][4]. Efficacy has been demonstrated in multiple mouse xenograft models, where this compound treatment led to significant reductions in tumor volume[5].

Despite these promising efficacy data, detailed pharmacokinetic studies in animal models have not been fully published. This document compiles the available data to provide a foundational understanding of this compound's preclinical profile.

Pharmacokinetics and Bioavailability

Detailed quantitative data on the pharmacokinetics and absolute bioavailability of this compound in preclinical models are not extensively available in the public domain. However, key parameters regarding the drug's half-life have been reported.

Pharmacokinetic Parameters

The available information on the half-life of this compound comes from two different contexts: a preclinical mouse model and a Phase 1 clinical trial. It is important to note the discrepancy, which may arise from interspecies differences or variations in study design and analytical methods.

| Parameter | Value | Species | Model Context | Source |

| Metabolic Half-life | 13.8 hours | Nude Mice | Preclinical | |

| Blood Half-life | ~5 hours | Human | Phase 1 Clinical Trial |

Note: Data for Cmax, Tmax, AUC, Clearance, and Volume of Distribution in preclinical models have not been found in publicly available literature.

Bioavailability

No quantitative data regarding the oral or intraperitoneal bioavailability of this compound in preclinical models has been identified in the reviewed literature.

Mechanism of Action (MOA)

This compound employs a dual-pronged attack on cancer cells by targeting both their energy production and key survival signaling pathways. This selective action spares normal cells, which are not as reliant on the metabolic pathways inhibited by the drug.

-

Disruption of Energy Metabolism: Cancer cells heavily depend on aerobic glycolysis for energy (ATP) production. This compound inhibits key enzymes in this pathway, including Hexokinase (HK) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This leads to a significant drop in ATP levels, inducing metabolic and oxidative stress within the cancer cell, ultimately triggering apoptosis (cell death).

-

Inhibition of Oncogenic Transcription Factors: The compound directly inhibits c-MYC and Nuclear Factor-kappa B (NF-κB), two critical transcription factors that promote cancer cell proliferation, survival, and angiogenesis.

The diagram below illustrates this dual mechanism of action.

Experimental Protocols

While specific pharmacokinetic study protocols are not available, methodologies for in vivo efficacy studies have been described in publications. The following sections detail the protocol used in mouse xenograft models to assess antineoplastic activity.

Animal Model and Dosing Regimen

The study utilized immunodeficient mice to host human tumor xenografts.

| Parameter | Description | Source |

| Animal Model | CrTac:NCR-Foxn1nu female mice, 8 weeks old | |

| Tumor Implantation | Subcutaneous injection of ~2 x 10^6 human tumor cells | |

| Study Initiation | When tumor volumes reached 100 to 200 mm³ | |

| Test Article | This compound (GP-2250) | |

| Vehicle | Not specified, administered at 10 ml/kg | |

| Dose Levels | 250, 500, and 1000 mg/kg | |

| Route of Administration | Intraperitoneal (IP) injection | |

| Dosing Frequency | Daily | |

| Treatment Duration | 28 days | |

| Primary Endpoint | Change in tumor volume |

Bioanalytical Methods

The specific bioanalytical methods for quantifying this compound in plasma or tissue samples from these preclinical studies are not detailed in the available literature. Typically, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard for such analyses due to its high sensitivity and specificity.

The diagram below outlines the general workflow for the described preclinical xenograft studies.

Conclusion and Future Directions

This compound (GP-2250) is a promising clinical candidate with a well-defined and novel dual mechanism of action. Preclinical studies have successfully demonstrated its antineoplastic efficacy in various cancer models. However, for a complete preclinical profile, detailed public data on its absorption, distribution, metabolism, excretion (ADME), and quantitative pharmacokinetics are needed. The availability of such data would allow for a more thorough understanding of its disposition and facilitate translational modeling to better predict its behavior in humans. Future publications from Panavance Therapeutics may provide the necessary data to fill these gaps.

References

In-Depth Technical Guide to the Early In-Vitro Antineoplastic Activity of Misetionamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in-vitro studies investigating the antineoplastic activity of Misetionamide (formerly GP-2250). The document details the compound's mechanism of action, summarizes key quantitative data from cytotoxicity and apoptosis assays, and provides detailed experimental protocols for the pivotal studies conducted. Visualizations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's preclinical profile.

Core Concepts: Mechanism of Action

This compound is a novel small molecule, an oxathiazine derivative, that has demonstrated broad antineoplastic activity across a wide range of cancer cell lines.[1][2] Its primary mechanism of action is centered on the dual inhibition of two critical oncogenic transcription factors: c-MYC and NF-κB.[1] This dual inhibition disrupts multiple downstream signaling pathways essential for cancer cell survival, proliferation, and metabolism.

The inhibition of c-MYC by this compound selectively disrupts the energy metabolism of cancer cells, leading to their death. This is achieved by targeting key enzymes involved in aerobic glycolysis, such as hexokinase-2 (HK-2), glyceraldehyde 3-phosphate dehydrogenase (GAPDH), and pyruvate dehydrogenase (PVD), which are crucial for ATP production in malignant cells. This metabolic disruption induces oxidative, metabolic, and hypoxic stress within the cancer cells.

Concurrently, the inhibition of NF-κB impairs the ability of cancer cells to express genes necessary for their proliferation and survival. NF-κB is a key promoter of tumor growth, shielding cancer cells from oxidative stress and supporting angiogenesis.

By targeting both c-MYC and NF-κB, this compound presents a multi-pronged attack on cancer cells, leading to apoptosis and cell cycle arrest.

Quantitative Data Summary

The antineoplastic activity of this compound has been evaluated in over 300 human cancer cell lines using the OncoPanel® cytotoxicity assay.[2] The following tables summarize the concentration ranges at which key cytotoxic and apoptotic effects were observed.

Table 1: In-Vitro Cytotoxicity of this compound (GP-2250)

| Parameter | Concentration Range (µM) | Description |

| IC50 | 10 - 100 | The concentration of this compound at which the growth of cancer cells is inhibited by 50%. |

| EC50 | 10 - 100 | The concentration of this compound that induces a half-maximal response in the cytotoxicity assay. |

Table 2: Induction of Apoptosis by this compound (GP-2250)

| Parameter | Fold Increase Over Baseline | Description |

| Apoptosis Induction | 5X | The concentration of this compound required to induce a five-fold increase in the baseline level of apoptosis. |

Table 3: Cell Cycle Arrest Induced by this compound (GP-2250)

| Cell Cycle Phase | Observation |

| G1/S Block | The majority of tested cell lines exhibited an arrest at the G1/S checkpoint. |

| G2/M Block | A smaller subset of five cell lines showed a block at the G2/M checkpoint. |

Experimental Protocols

The following are detailed methodologies for the key in-vitro experiments conducted to evaluate the antineoplastic activity of this compound.

OncoPanel® Cytotoxicity Assay

This high-content imaging assay was utilized to assess the broad-spectrum antineoplastic activity of this compound.

Objective: To determine the dose-dependent cytotoxic effects of this compound on a large panel of human cancer cell lines.

Methodology:

-

Cell Plating: 300 different human cancer cell lines were seeded into multi-well plates and allowed to adhere overnight.

-

Compound Treatment: this compound (GP-2250) was serially diluted in half-log steps, with a highest test concentration of 2000 µM, and added to the cells. The maximum final concentration of the DMSO vehicle was 0.1%.

-

Incubation: The treated cells were incubated for 3 days under standard cell culture conditions.

-

Fixation and Staining: Following incubation, cells were fixed and stained with fluorescently labeled antibodies and a nuclear dye (DAPI) to visualize cell nuclei, apoptotic cells (using antibodies against activated caspase-3), and mitotic cells (using antibodies against phosphorylated histone H3).

-

Imaging: Automated fluorescence microscopy was performed using a Molecular Devices ImageXpress Micro XL high-content imager with a 4X objective. 16-bit TIFF images were acquired.

-

Image Analysis: Images were analyzed using MetaXpress 5.1.0.41 software to quantify cell count (for IC50 and EC50 determination), apoptosis (caspase-3 signal), and mitosis (phospho-histone H3 signal).

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay was used to quantify the induction of apoptosis by this compound.

Objective: To determine the percentage of viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Methodology:

-

Cell Treatment: Cancer cells were treated with various concentrations of this compound or a vehicle control for a predetermined time period.

-

Cell Harvesting: Both adherent and suspension cells were collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Cells were incubated with FITC-conjugated Annexin V and propidium iodide (PI) in the dark at room temperature.

-

Flow Cytometry: Stained cells were analyzed using a flow cytometer. FITC-Annexin V positive and PI negative cells were identified as early apoptotic, while cells positive for both stains were considered late apoptotic or necrotic.

Cell Cycle Analysis

This assay was performed to determine the effect of this compound on cell cycle progression.

Objective: To identify the specific phase of the cell cycle at which this compound induces an arrest.

Methodology:

-

Cell Treatment: Cancer cells were treated with this compound or a vehicle control for various time points.

-

Cell Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined based on the intensity of the PI fluorescence.

Mandatory Visualizations

Signaling Pathway of this compound's Antineoplastic Activity

Caption: this compound's dual inhibition of c-MYC and NF-κB.

Experimental Workflow for In-Vitro Cytotoxicity Screening

Caption: OncoPanel® cytotoxicity assay workflow.

Logical Relationship of this compound's Effects

References

Misetionamide's Impact on Aerobic Glycolysis in Tumor Cells: A Technical Overview

BERWYN, PA – The novel anti-cancer agent misetionamide (GP-2250) has demonstrated significant potential in preclinical and ongoing clinical studies by selectively targeting the metabolic vulnerabilities of tumor cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its profound effects on aerobic glycolysis, a cornerstone of cancer cell metabolism. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: A Dual-Pronged Metabolic and Transcriptional Assault

This compound exerts its anti-neoplastic effects through a unique dual mechanism that cripples the energy production and proliferative signaling in cancer cells. The core of its action involves the direct inhibition of two pivotal oncogenic transcription factors: c-MYC and NFκB.[1]

The inhibition of c-MYC is central to this compound's selective disruption of tumor cell energy metabolism.[1] c-MYC is a master regulator of metabolic reprogramming in cancer, driving the high rate of aerobic glycolysis, also known as the Warburg effect. By targeting c-MYC, this compound strikes at the heart of this metabolic adaptation, leading to energy depletion and subsequent cancer cell death.[1]

Concurrently, the inhibition of NFκB impedes the cancer cells' ability to proliferate and survive.[1] NFκB is a key promoter of tumor growth, shielding cancer cells from oxidative stress and supporting their survival.[1] The dual inhibition of both c-MYC and NFκB presents a powerful, multi-faceted approach to cancer therapy.

Targeting the Engines of Aerobic Glycolysis

This compound's disruption of tumor cell metabolism is not limited to the transcriptional level. It directly targets and inhibits at least three critical enzymes within the aerobic glycolysis pathway:

-

Hexokinases (HK): These enzymes catalyze the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. This compound's inhibition of hexokinases effectively creates a bottleneck at the entry point of the glycolytic pathway.

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): A key enzyme in the glycolytic cascade, GAPDH is responsible for the conversion of glyceraldehyde-3-phosphate to D-glycerate 1,3-bisphosphate. Inhibition of GAPDH further downstream disrupts the flow of glycolysis.

-

Pyruvate Dehydrogenase (PDH): As a component of the pyruvate dehydrogenase complex (PDC), PDH plays a crucial role in linking glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. By inhibiting PDH, this compound hinders the further oxidation of pyruvate for energy production.

The concerted inhibition of these enzymes leads to a drastic reduction in ATP production within cancer cells, inducing a state of severe oxidative, metabolic, and hypoxic stress that ultimately triggers cell death.

Quantitative Preclinical Efficacy

Preclinical studies have provided robust quantitative data on the anti-neoplastic activity of this compound across a range of cancer models.

In Vitro Cytotoxicity and Metabolic Disruption

In a study involving two human pancreatic cancer cell lines, BxPC3 and Panc TuI, this compound demonstrated a significant, dose-dependent reduction in intracellular ATP levels. At the lowest tested concentration of 250 μM, a notable decrease in ATP was observed after just 6 hours of treatment, with a more pronounced reduction at 500 μM. This rapid depletion of the cell's primary energy currency underscores the potent metabolic disruption caused by this compound. While the specific IC50 and EC50 values for cytotoxicity in pancreatic and ovarian cancer cell lines have been determined, the precise figures are pending publication in full-text articles.

| Cell Line | Concentration | Time Point | Effect |

| BxPC3 | 250 μM | 6 hours | Significant decrease in ATP |

| BxPC3 | 500 μM | 6 hours | Further decrease in ATP |

| Panc TuI | 250 μM | 6 hours | Significant decrease in ATP |

| Panc TuI | 500 μM | 6 hours | Further decrease in ATP |

Table 1: Effect of this compound on ATP Levels in Pancreatic Cancer Cell Lines

In Vivo Tumor Growth Inhibition

Studies utilizing mouse xenograft models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition. In these models, daily intraperitoneal administration of this compound for 28 days resulted in a substantial 30-40% reduction in tumor volume compared to the vehicle-treated control group.

Significant tumor growth inhibition was observed in four distinct human cancer cell line xenograft models at various dosages:

| Tumor Type | Cell Line | This compound Dose (mg/kg) | Outcome |

| Colon | HT-29 | 500 and 1000 | Significant reduction in tumor progression |

| Ovarian | SKOV-3 | 250, 500, and 1000 | Significant reduction in tumor progression |

| Head and Neck | Cal-27 | 1000 | Significant reduction in tumor progression |

| Melanoma | Hs-695T | 250 and 1000 | Significant reduction in tumor progression |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Furthermore, a dose-dependent regression of tumors was specifically noted in the Cal-27 head and neck cancer model.

Signaling Pathways and Experimental Workflows

The multifaceted mechanism of this compound involves the modulation of several key signaling pathways within cancer cells. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows employed to elucidate them.

Caption: this compound's dual-action mechanism targeting transcription and glycolysis.

Caption: Workflow for in vitro evaluation of this compound's effects.

Caption: Workflow for in vivo xenograft studies of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the full, unabridged protocols are proprietary to the conducting research institutions, the following outlines the methodologies employed in the preclinical evaluation of this compound.

In Vitro Cytotoxicity Assays (OncoPanel®)

-

Cell Plating: Over 300 human cancer cell lines were plated in 96-well microtiter plates at their optimal seeding densities.

-

Compound Addition: this compound was serially diluted and added to the wells to achieve a range of concentrations.

-

Incubation: The plates were incubated for a specified period (typically 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Cell viability was assessed using a colorimetric or fluorometric method, such as the MTT or resazurin assay, to determine the extent of cell death.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values were calculated from the dose-response curves.

ATP Quantification Assay

-

Cell Culture and Treatment: Pancreatic cancer cell lines (BxPC3 and Panc TuI) were cultured and treated with this compound (250 μM and 500 μM) for 6 hours.

-

Cell Lysis: The cells were lysed to release intracellular ATP.

-

Luciferase-Based Assay: A luciferase-based reagent was added to the cell lysates. The luminescence, which is directly proportional to the ATP concentration, was measured using a luminometer.

-

Standard Curve: A standard curve was generated using known concentrations of ATP to quantify the ATP levels in the cell lysates.

-

Normalization: ATP levels were normalized to the total protein concentration of the respective samples.

In Vivo Xenograft Studies

-

Animal Model: CrTac:NCR-Foxn1nu immunodeficient mice were used.

-

Tumor Implantation: Human cancer cells were subcutaneously injected into the flanks of the mice.

-

Tumor Growth: Tumors were allowed to grow to a volume of 100-200 mm³.

-

Treatment: Mice were randomized into treatment and control groups. The treatment group received daily intraperitoneal injections of this compound (at doses of 250, 500, or 1000 mg/kg), while the control group received a vehicle solution.

-

Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers for 28 days.

-

Data Analysis: The percentage of tumor volume reduction in the treatment groups was calculated relative to the control group, and statistical significance was determined.

Conclusion

This compound represents a promising new therapeutic agent with a well-defined and potent mechanism of action against the metabolic machinery of cancer cells. Its ability to dually inhibit the key oncogenic transcription factors c-MYC and NFκB, coupled with its direct inhibition of essential glycolytic enzymes, provides a robust rationale for its continued clinical development. The quantitative preclinical data strongly support its anti-neoplastic efficacy, and the ongoing Phase 1 clinical trials are expected to further elucidate its therapeutic potential in treating a broad range of cancers.

References

Misetionamide (GP-2250): A Technical Guide to Solubility and Stability for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Misetionamide (GP-2250), a promising investigational anti-cancer agent. The information presented herein is intended to support laboratory professionals in the handling, formulation, and analysis of this compound.

Core Physicochemical Properties

This compound is a small molecule, orally available oxathiazine-like compound with antineoplastic activity. Its unique mechanism of action targets the energy metabolism of cancer cells, setting it apart from many conventional chemotherapeutics.

Table 1: Solubility of this compound

| Solvent/Vehicle System | Concentration | Observations |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (729.08 mM) | Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can impact solubility; use of newly opened DMSO is recommended. |

| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (18.23 mM) | Results in a clear solution. |

| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (18.23 mM) | Results in a clear solution. |

| Lactated Ringers Solution | 25, 50, and 100 mg/mL | Utilized for preparation of dosing solutions for in vivo animal studies. The pH was adjusted with sodium hydroxide. |

Table 2: Stability and Storage of this compound

| Form | Storage Temperature | Storage Duration |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

Mechanism of Action: Targeting Cancer Cell Metabolism and Proliferation

This compound exhibits a dual mechanism of action that selectively disrupts the energy metabolism of cancer cells and inhibits key signaling pathways involved in their growth and survival.[1][2][3][4][5] This targeted approach spares normal cells, which are less reliant on the metabolic pathways affected by the compound.

The primary mechanisms of action are:

-

Inhibition of Aerobic Glycolysis: this compound inhibits several key enzymes in the aerobic glycolysis pathway, including Hexokinase-2 (HK-2), Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH), and Pyruvate Dehydrogenase (PVD). This leads to a significant reduction in ATP production within cancer cells, inducing metabolic and oxidative stress.

-

Inhibition of Oncogenic Transcription Factors: The compound directly inhibits the activity of c-MYC and Nuclear Factor-kappa B (NFκB), two critical transcription factors that promote cancer cell proliferation, survival, and angiogenesis.

The following diagram illustrates the key signaling pathways affected by this compound.

Caption: Mechanism of action of this compound in cancer cells.

Experimental Protocols

Detailed, validated experimental protocols for the solubility and stability testing of this compound are not publicly available. However, the following sections provide generalized methodologies based on standard pharmaceutical laboratory practices that can be adapted for the evaluation of this compound.

Solubility Determination: A Generalized Approach

The following workflow outlines a typical process for determining the solubility of a compound like this compound in various solvents.

Caption: Generalized workflow for solubility determination.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container. A range of solvents relevant to potential laboratory use should be assessed (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, and other organic solvents).

-

Equilibration: The solutions are agitated at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The solubility is reported in units such as mg/mL or molarity at the specified temperature and pH.

Stability Assessment: A Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Methodology:

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

-

Acidic and Basic Hydrolysis: Exposure to a range of acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room and elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Stress: Exposure of the solid drug and solutions to elevated temperatures (e.g., 60-80°C).

-

Photostability: Exposure of the solid drug and solutions to light, as per ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating analytical method (e.g., HPLC with a photodiode array detector or mass spectrometer) to separate and quantify the parent drug and any degradation products.

-

Data Evaluation: The rate of degradation and the degradation profile under each stress condition are evaluated. This information is crucial for determining appropriate storage and handling conditions and for the development of formulations.

Conclusion

This compound is a novel anti-cancer agent with a well-defined mechanism of action targeting cancer cell metabolism and proliferation. The available data provides a foundational understanding of its solubility and stability, sufficient for initial laboratory handling and formulation development. For more comprehensive characterization, particularly for advanced formulation and clinical development, further detailed experimental studies following the generalized protocols outlined in this guide are recommended. As this compound progresses through clinical trials, more extensive physicochemical data will likely become available in the public domain.

References

A Technical Deep Dive for Researchers and Drug Development Professionals

Berwyn, PA - Panavance Therapeutics, a clinical-stage pharmaceutical company, is advancing its lead candidate, GP-2250 (misetionamide), a novel small molecule oncology therapeutic. This technical guide provides an in-depth overview of the discovery, preclinical development, and ongoing clinical evaluation of GP-2250, tailored for researchers, scientists, and drug development professionals. The agent has demonstrated a unique dual mechanism of action, promising preclinical efficacy, and a favorable safety profile in early clinical trials, positioning it as a significant potential addition to the armamentarium against various cancers, particularly pancreatic and ovarian cancers.

A Dual-Pronged Assault on Cancer Cell Viability

GP-2250 is an oxathiazine derivative that exhibits a novel dual mechanism of action, fundamentally disrupting the cellular processes essential for cancer cell survival and proliferation.[1][2] This two-pronged attack involves the interruption of cancer cell energy metabolism and the inhibition of key oncogenic transcription factors.

Firstly, GP-2250 selectively targets the altered metabolism of cancer cells, a hallmark of malignancy known as the Warburg effect. Cancer cells heavily rely on aerobic glycolysis for energy production. GP-2250 inhibits key enzymes in this pathway, including hexokinases (HK) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to a significant reduction in ATP production.[3][4] This energy deficit induces oxidative, metabolic, and hypoxic stress within the cancer cells, ultimately triggering apoptosis, or programmed cell death.[5]

Secondly, GP-2250 directly inhibits the activity of critical transcription factors, notably Nuclear Factor-kappa B (NF-κB) and c-MYC. The inhibition of NF-κB, a key promoter of tumor growth and proliferation, leads to a reduction in the expression of anti-apoptotic proteins like Bcl2 and cell cycle regulators like cyclin D1. More recently, Panavance announced the discovery that this compound also directly inhibits the oncogenic transcription factor c-MYC, further impeding cancer cells' ability for protein synthesis and DNA transcription. This combined assault on both the energy supply and the transcriptional machinery of cancer cells contributes to its potent and selective anti-tumor activity.

Preclinical Efficacy: A Broad Spectrum of Activity

GP-2250 has undergone extensive preclinical evaluation, demonstrating significant antineoplastic activity across a wide range of cancer cell lines and in vivo models.

In Vitro Cytotoxicity

The cytotoxic potential of GP-2250 was assessed in over 300 cancer cell lines using the OncoPanel™ cytotoxicity assay. The results indicated broad activity across 15 different cancer types, with notable efficacy in pancreatic and ovarian cancer cell lines. While a comprehensive list of IC50 values is not publicly available, representative data and concentration ranges have been reported.

Table 1: In Vitro Cytotoxicity of GP-2250

| Parameter | Concentration Range (µM) | Cancer Types | Reference |

| IC50 | 10 - 100 | Pancreatic, Ovarian | |

| EC50 | 10 - 100 | Pancreatic, Ovarian | |

| 5X Apoptosis Induction | 10 - 100 | Pancreatic, Ovarian |

Specific IC50 values have been published for several pancreatic cancer cell lines, as detailed in Table 2.

Table 2: IC50 Values of GP-2250 in Pancreatic Cancer Cell Lines (48h treatment)

| Cell Line | IC50 (µM) | Reference |

| Bo103 | 670 | |

| Bo80 | 257 | |

| Bo73 | 646 | |

| PancTul | 285 |

In Vivo Xenograft Studies

The in vivo efficacy of GP-2250 has been evaluated in various mouse xenograft models, demonstrating significant tumor growth inhibition. In these studies, GP-2250 administered as a monotherapy resulted in a 30-40% reduction in tumor volume compared to the vehicle control group.

Table 3: Summary of GP-2250 Efficacy in Xenograft Models

| Tumor Type | Treatment Groups with Significant Tumor Progression Reduction | Reference |

| Colon (HT-29) | 500 and 1000 mg/kg | |

| Ovarian (SKOV-3) | All treatment groups (250, 500, 1000 mg/kg) | |

| Head & Neck (Cal-27) | 1000 mg/kg | |

| Melanoma (Hs-695T) | 250 and 1000 mg/kg |

Furthermore, preclinical studies have shown that GP-2250 acts synergistically with standard-of-care chemotherapies, notably gemcitabine in pancreatic cancer models. In patient-derived xenograft (PDX) models of pancreatic cancer, the combination of GP-2250 and gemcitabine resulted in tumor regression in 5 out of 9 models.

Clinical Development: A Focus on High Unmet Needs

Based on the promising preclinical data, Panavance Therapeutics has advanced GP-2250 into clinical development, with an initial focus on pancreatic cancer.

Phase 1 Clinical Trial (NCT03854110)

A Phase 1, first-in-human, open-label, dose-escalation trial was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of GP-2250 in combination with gemcitabine in patients with advanced unresectable or metastatic pancreatic adenocarcinoma who have progressed on 5-FU-based chemotherapy.

Table 4: NCT03854110 Trial Design

| Parameter | Description |

| Phase | 1 |

| Title | A Phase 1 Trial to Evaluate the Safety, Tolerability, Pharmacokinetics, and Preliminary Efficacy of GP-2250 With Gemcitabine in Advanced Unresectable or Metastatic Pancreatic Adenocarcinoma Following Progression on 5-FU-based Chemotherapy |

| Patient Population | Adults with advanced pancreatic adenocarcinoma with disease progression on 5-FU based chemotherapy |

| Intervention | GP-2250 dose escalation (starting at 250 mg up to 40 g IV weekly) in combination with gemcitabine |

| Primary Endpoints | Safety and tolerability |

| Secondary Endpoints | Preliminary efficacy, pharmacokinetics, pharmacodynamic blood markers |

Interim results from this trial have been encouraging. As of May 2025, 52 patients have been enrolled. The combination of GP-2250 and gemcitabine has been well-tolerated, with no new or exacerbated toxicities observed compared to what is expected with gemcitabine alone.

Table 5: Interim Efficacy Results from the Phase 1 Trial of GP-2250 in Pancreatic Cancer

| Efficacy Endpoint | Result |

| Progression-Free Survival (PFS) ≥ 16 weeks | 23% of patients |

| Progression-Free Survival (PFS) ≥ 24 weeks | 13% of patients |

| Progression-Free Survival (PFS) ≥ 32 weeks | 8% of patients |

| Stable Disease | 33% of patients |

| Partial Response (RECIST criteria) | 12% of patients |

Pharmacokinetic analysis from the Phase 1 trial indicates that GP-2250 has a blood half-life of approximately 5 hours. However, biomarker data on mTOR and AKT suggest a longer biological half-life of 4-5 days, indicating a sustained effect on its molecular targets.

Future Directions

Panavance Therapeutics is planning to advance GP-2250 into later-stage clinical trials. The company is preparing for a pivotal Phase 3 trial in first-line maintenance therapy for non-BRCA mutated pancreatic cancer and a Phase 2/3 study in ovarian cancer.

Experimental Methodologies

The following sections detail the general protocols for the key experiments cited in the development of GP-2250.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of GP-2250 or vehicle control for a specified duration (e.g., 48 or 72 hours).

-

MTT Incubation: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of drug that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

-

Cell Treatment: Cells are treated with GP-2250 or a control substance.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of a compound in a living organism.

-

Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., CrTac:NCR-Foxn1nu).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment and control groups. GP-2250 or vehicle is administered daily via intraperitoneal injection for a specified period (e.g., 28 days).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.

-

Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.

Visualizing the Science of GP-2250

To further elucidate the mechanisms and development pipeline of GP-2250, the following diagrams have been generated using the DOT language.

Caption: Dual mechanism of action of GP-2250.

Caption: GP-2250 development and clinical trial workflow.

References

- 1. panavance.com [panavance.com]

- 2. Scientific Posters | AACR 2022 - Oncodesign Services [oncodesign-services.com]

- 3. Preclinical data of GP-2250 to treat pancreatic cancer - ecancer [ecancer.org]

- 4. GP-2250, a novel anticancer agent, inhibits the energy metabolism, activates AMP-Kinase and impairs the NF-kB pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

Misetionamide's Impact on ATP Production in Cancer Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Misetionamide (GP-2250) is an investigational small molecule demonstrating significant potential as a broad-spectrum antineoplastic agent. Its primary mechanism of action involves the targeted disruption of cancer cell metabolism, leading to a profound reduction in adenosine triphosphate (ATP) production, the fundamental energy currency of the cell. This is achieved through a dual-pronged attack: the direct inhibition of key enzymes in the aerobic glycolysis pathway and the suppression of critical transcription factors, NFκB and c-MYC, which regulate cellular metabolism and survival. This targeted approach induces a state of metabolic crisis within cancer cells, characterized by oxidative and hypoxic stress, ultimately leading to cell cycle arrest and apoptosis. Preclinical and emerging clinical data suggest this compound's efficacy as both a monotherapy and a synergistic component in combination with existing cancer therapies. This in-depth guide provides a comprehensive overview of the core mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows associated with this compound's impact on ATP production in cancer cells.

Introduction

Cancer cells exhibit a distinct metabolic phenotype, often referred to as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic reprogramming provides the necessary building blocks and energy for rapid proliferation. This compound, a novel oxathiazine derivative, exploits this metabolic vulnerability. By selectively targeting the energy metabolism of cancer cells, this compound presents a promising therapeutic strategy with the potential for a wide therapeutic window, sparing normal, healthy cells that rely on more efficient energy production pathways like oxidative phosphorylation.[1]

Mechanism of Action: A Dual Approach to Energy Depletion

This compound's anti-cancer activity stems from its ability to concurrently inhibit two critical cellular processes essential for tumor growth and survival: aerobic glycolysis and the activity of key oncogenic transcription factors.

Inhibition of Aerobic Glycolysis

This compound directly targets and inhibits at least three pivotal enzymes in the aerobic glycolysis pathway:

-

Hexokinase-2 (HK2): This enzyme catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate.

-

Glyceraldehyde 3-phosphate Dehydrogenase (GAPDH): A key enzyme in the glycolytic pathway that catalyzes the conversion of glyceraldehyde-3-phosphate to D-glycerate 1,3-bisphosphate.

-

Pyruvate Dehydrogenase (PDH): This mitochondrial enzyme complex links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.

The inhibition of these enzymes creates a metabolic bottleneck, severely restricting the cancer cell's ability to generate ATP through glycolysis.[2]

Inhibition of Key Transcription Factors

In addition to its direct effects on glycolytic enzymes, this compound also inhibits the activity of two master regulators of cancer cell metabolism, proliferation, and survival:

-

Nuclear Factor-kappa B (NFκB): This transcription factor plays a crucial role in inflammation, immunity, cell proliferation, and apoptosis. In many cancers, NFκB is constitutively active, promoting tumor growth and survival. This compound's inhibition of NFκB further cripples the cancer cell's ability to adapt to metabolic stress and survive.

-

c-MYC: A potent oncogenic transcription factor that drives the expression of numerous genes involved in cell growth, proliferation, and metabolism, including many glycolytic enzymes. By inhibiting c-MYC, this compound delivers a secondary blow to the cancer cell's metabolic machinery.[3][4][5]

This dual mechanism of action is what makes this compound a particularly attractive therapeutic candidate.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound, demonstrating its impact on cancer cell viability, tumor growth, and energy metabolism.

Table 1: In Vitro Cytotoxicity of this compound (GP-2250)

| Cancer Type | Cell Line(s) | Endpoint | Result | Reference |

| Pancreatic Cancer | Mia PaCa-2, OVCAR3 | Cell Count, Apoptosis, Mitosis | Dose-dependent decrease in cell count, 5-fold increase in apoptosis, and decreased mitosis at 10-100 µM | |

| Pancreatic & Ovarian Cancer | Not specified | IC50 & EC50 | Determined |

IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values indicate the concentration of a drug that is required for 50% inhibition or effect in vitro.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Type | Dosing | Outcome | Reference |

| Various Human Cancers | 250, 500, 1000 mg/kg daily for 28 days | 30-40% reduction in tumor volume compared to vehicle | |

| HT-29 (Colon) | 500 and 1000 mg/kg | Significant reduction in tumor progression | |

| SKOV-3 (Ovary) | All treatment groups | Significant reduction in tumor progression | |

| Cal-27 (Head and Neck) | 1000 mg/kg | Significant reduction in tumor progression (dose-dependent regression) | |

| Hs-695T (Melanoma) | 250 and 1000 mg/kg | Significant reduction in tumor progression |

Table 3: Impact of this compound on ATP Production and Enzyme Activity in Pancreatic Cancer Cell Lines

| Cell Line | This compound Concentration | Time Point | ATP Reduction | PDH Inhibition | αKGDH Inhibition | Reference |

| BxPC3 | 250 µM | 6 hours | 12.4% ± 2.4% | 9.3% ± 1.8% | 13.6% ± 1.8% | |

| BxPC3 | 500 µM | 6 hours | 32.5% ± 3.1% | 19.8% ± 4.6% | 24.1% ± 1.6% | |

| Panc Tul | 250 µM | 6 hours | 19.8% ± 2.3% | 11.6% ± 0.6% | 8.6% ± 0.2% | |

| Panc Tul | 500 µM | 6 hours | 48.9% ± 4.8% | 22.4% ± 0.3% | 25.7% ± 0.0% |

PDH (Pyruvate Dehydrogenase) and αKGDH (Alpha-ketoglutarate dehydrogenase) are key enzymes in the TCA cycle.

Table 4: Interim Results from Phase 1 Clinical Trial (NCT03854100) in Pancreatic Cancer

| Patient Population | Treatment | Outcome | Reference |

| Advanced/Metastatic Pancreatic Cancer | This compound in combination with gemcitabine | ~40-42% of patients achieved partial response or stable disease |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this whitepaper. For complete, detailed protocols, please refer to the original publications.

In Vitro Cytotoxicity Assays

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Commonly Used Assays:

-

OncoPanel® Cytotoxicity Assay: A multiplexed assay used to test the antineoplastic activity of a compound against a large panel of cancer cell lines.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.

General MTT Assay Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

General Protocol:

-

Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude mice).

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound or a vehicle control daily via a specified route (e.g., intraperitoneal injection) at various doses.

-

Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

ATP Production Assay

Objective: To quantify the effect of this compound on intracellular ATP levels.

Commonly Used Method: Luciferase-based ATP assays.

General Protocol:

-

Culture cancer cells in a 96-well plate and treat with different concentrations of this compound for various time points.

-

Lyse the cells to release intracellular ATP.

-

Add a reagent containing luciferase and its substrate, D-luciferin.

-

In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

-

Measure the luminescence using a luminometer.

-

The amount of light produced is directly proportional to the amount of ATP present in the sample.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

References

Methodological & Application

Application Notes and Protocols for Misetionamide (GP-2250) Treatment in Ovarian Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Misetionamide (formerly GP-2250) is an investigational small molecule therapeutic showing significant promise in the treatment of ovarian cancer. As a novel oxathiazine derivative, it exhibits a unique dual mechanism of action, targeting both the metabolic and transcriptional pathways essential for cancer cell survival and proliferation.[1][2] Preclinical studies have demonstrated its efficacy as a monotherapy and in synergistic combination with standard-of-care agents like PARP inhibitors and bevacizumab, making it a compelling candidate for further research and development.[1][2]

These application notes provide a comprehensive overview of the protocol for treating ovarian cancer cell lines with this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental procedures.

Mechanism of Action

This compound exerts its anti-neoplastic effects through a dual-pronged attack on cancer cell biology:

-

Disruption of Energy Metabolism: this compound selectively inhibits key enzymes in the aerobic glycolysis pathway, namely hexokinase-2 (HK-2), glyceraldehyde 3-phosphate dehydrogenase (GAPDH), and pyruvate dehydrogenase (PVD).[1] This targeted inhibition severely curtails ATP production in cancer cells, leading to metabolic and oxidative stress, and ultimately, cell death.

-

Inhibition of Oncogenic Transcription Factors: The compound directly inhibits the activity of crucial transcription factors, including nuclear factor-κB (NF-κB) and c-MYC. By suppressing these pathways, this compound interferes with protein synthesis, DNA transcription, cell proliferation, and survival mechanisms that are frequently dysregulated in cancer. Furthermore, this compound has been shown to inhibit the AKT/mTOR signaling pathway and downregulate hypoxia-inducible factor-1α (HIF-1α).

Quantitative Data Summary

The cytotoxic effects of this compound have been evaluated across a panel of human ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit cell growth by 50%, are summarized below.

| Cell Line | Histological Subtype | IC50 (µM) after 72h |

| HeyA8 | Serous | 16.8 ± 1.5 |

| OVCAR3 | Serous | 24.3 ± 2.1 |

| OVCAR5 | Serous | 21.7 ± 1.8 |

| OVCAR8 | Serous | 19.5 ± 1.2 |

| SKOV3 | Serous | 28.9 ± 2.5 |

| A2780 | Endometrioid | 22.4 ± 1.9 |

| TOV21G | Clear Cell | 31.6 ± 2.8 |

| ES2 | Clear Cell | 29.8 ± 2.4 |

| RMUG-S | Mucinous | 35.2 ± 3.1 |

| MCF-7 | Breast (Control) | > 50 |

Data synthesized from preclinical studies. Actual values may vary based on experimental conditions.

Signaling Pathway and Experimental Workflow

Caption: this compound's dual mechanism of action in ovarian cancer.

Caption: General experimental workflow for this compound treatment.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: Use a panel of human ovarian cancer cell lines (e.g., HeyA8, OVCAR3, SKOV3, A2780).

-

Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency. Use Trypsin-EDTA to detach adherent cells.

This compound Preparation

-

Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.

-

Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, prepare fresh serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability (MTT) Assay

This protocol is designed to determine the IC50 value of this compound.

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the extent of apoptosis induced by this compound.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Western Blotting for Protein Expression Analysis

This protocol is used to analyze changes in the expression of key proteins in signaling pathways affected by this compound.

-

Cell Lysis: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-